REACTION_CXSMILES
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C([NH:4][C:5]1[S:6][C:7]([S:10]([N:13]([CH3:15])[CH3:14])(=[O:12])=[O:11])=[N:8][N:9]=1)(=O)C.Cl>>[NH2:4][C:5]1[S:6][C:7]([S:10]([N:13]([CH3:15])[CH3:14])(=[O:11])=[O:12])=[N:8][N:9]=1
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Name
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|
Quantity
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250 g
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Type
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reactant
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Smiles
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C(C)(=O)NC=1SC(=NN1)S(=O)(=O)N(C)C
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Name
|
|
Quantity
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1 L
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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fitted with a mechanical stirrer
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Type
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TEMPERATURE
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Details
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reflux condenser
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Type
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TEMPERATURE
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Details
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This mixture was refluxed for a period of about 2 hours
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Duration
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2 h
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
a rotary evaporator
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Type
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WASH
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Details
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The solid residue was washed with 10% aqueous sodium carbonate (200 ml), air
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Type
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CUSTOM
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Details
|
dried
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Type
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CUSTOM
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Details
|
crystallized from isopropanol
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Name
|
|
Type
|
|
Smiles
|
NC=1SC(=NN1)S(=O)(=O)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |